methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate
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Overview
Description
Methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate typically involves multiple steps. One common method includes the alkylation of a pyrrolo[2,3-d]pyrimidine precursor with butyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrrolopyrazine: Another nitrogen-containing heterocycle with diverse biological properties.
Uniqueness
Methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and methyl groups contribute to its lipophilicity and ability to interact with lipid environments, enhancing its cellular uptake and efficacy .
Properties
Molecular Formula |
C14H20N3O4+ |
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Molecular Weight |
294.33 g/mol |
IUPAC Name |
methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate |
InChI |
InChI=1S/C14H20N3O4/c1-5-6-7-17-10(13(19)21-4)8-9-11(17)15(2)14(20)16(3)12(9)18/h8-9H,5-7H2,1-4H3/q+1 |
InChI Key |
BIQUYMXILOFKGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=C2C(C=C1C(=O)OC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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